Trifluoro(methanesulfinyl)methane
Description
Properties
IUPAC Name |
trifluoro(methylsulfinyl)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3OS/c1-7(6)2(3,4)5/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPUHZJLINNJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617507 | |
| Record name | Trifluoro(methanesulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2697-49-6 | |
| Record name | Trifluoro(methanesulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The preparation of trifluoromethanesulfonic acid salts via hydrolysis of trifluoromethanesulfonyl fluoride (CF₃SO₂F) with alkali hydroxides (MOH, where M = Li, Na, K) follows a two-step nucleophilic substitution pathway. In the first stage, CF₃SO₂F reacts with aqueous MOH under controlled pressure (2 MPa) and temperature (20–80°C) to form trifluoromethanesulfonate (CF₃SO₃M) and hydrogen fluoride as a byproduct. The reaction proceeds via nucleophilic attack of hydroxide ions on the electrophilic sulfur center, with optimal alkali concentration between 20–40% w/w to balance reaction kinetics and product solubility.
The second stage involves reacting CF₃SO₃M with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in a molar ratio of 1:1.5–3.0 under catalytic sulfuric acid or sulfolane, yielding trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) at subambient temperatures (-10–25°C). This step exploits the chloride’s higher electrophilicity compared to fluoride, facilitating anhydride formation through a condensation mechanism.
Industrial Process Optimization
Patent CN102911086A demonstrates that maintaining hydrolysis temperatures at 60°C minimizes side reactions such as CF₃SO₂F decomposition while achieving 92% conversion efficiency. Recrystallization of CF₃SO₃M from ethanol reduces F⁻ and SO₄²⁻ impurities to <30 ppm, while atmospheric distillation of (CF₃SO₂)₂O using glass-packed columns enhances product purity to 99.5%. Crucially, replacing traditional phosphorus pentoxide-mediated dehydration with recrystallization and distillation improves safety by eliminating pyrophoric byproducts.
Table 1: Performance Metrics for CF₃SO₃M and (CF₃SO₂)₂O Synthesis
| Parameter | CF₃SO₃M (Step 1) | (CF₃SO₂)₂O (Step 2) |
|---|---|---|
| Temperature Range | 60°C | -5°C to 25°C |
| Reaction Time | 18 hours | 5–8 hours |
| Yield | 92% | 86–88% |
| F⁻ Impurity | 30 ppm | 10–30 ppm |
| SO₄²⁻ Impurity | 20 ppm | 10–20 ppm |
Reductive Sulfination of Trifluoromethyl Halides
Synthesis of Sodium Trifluoromethanesulfinate
An alternative route detailed in patent CN102911087A involves reductive sulfination of trifluoromethyl halides (CF₃X, X = Cl, Br, I) using inorganic sulfur agents (e.g., sodium dithionite) in acetonitrile. CF₃Cl reacts with sodium dithionite (Na₂S₂O₄) and sodium bicarbonate at 50°C for 8 hours, forming sodium trifluoromethanesulfinate (CF₃SO₂Na) with 85% yield after ethyl acetate extraction and drying. Subsequent oxidation with hydrogen peroxide (40% w/w) converts CF₃SO₂Na to CF₃SO₃H via a radical mechanism, achieving 99.9% purity after sulfuric acid-catalyzed distillation.
Oxidative Acidification Dynamics
The acidification of CF₃SO₂Na to CF₃SO₃H requires stoichiometric excess of sulfuric acid (H₂SO₄:CF₃SO₂Na = 10:1) at 100°C for 5 hours. This step proceeds through protonation of the sulfinate oxygen, followed by oxidation of the sulfur center from +4 to +6. Impurity profiling reveals Cl⁻ content below 15 ppm, attributable to rigorous vacuum distillation (160°C, 10 mmHg) that removes residual CF₃Cl and HCl.
Applications in Aryne Trifluoromethanesulfonylation
Benzyne Intermediate Generation
Recent advancements documented in PubMed ID 29497592 utilize CF₃SO₂Na as a trifluoromethanesulfonyl source in aryne chemistry. Treatment of 2-(trimethylsilyl)aryl triflates with cesium fluoride generates benzynes, which react with CF₃SO₂Na under 15-crown-5 catalysis to form aryl triflones (Ar-SO₂CF₃). This method achieves moderate yields (45–75%) and exemplifies the utility of CF₃SO₂Na in constructing bioactive molecules with enhanced lipophilicity and metabolic stability.
Comparative Analysis of Methodologies
Efficiency and Scalability
The CF₃SO₂F hydrolysis route offers superior anhydride yields (88%) and scalability due to continuous-flow reactor compatibility, whereas the CF₃Cl sulfination method provides cost advantages for CF₃SO₃H production but requires multi-step purification. Industrial adoption favors the former for anhydride synthesis, while pharmaceutical applications prefer the latter for high-purity acid production.
Chemical Reactions Analysis
Types of Reactions: Trifluoro(methanesulfinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethanesulfonic acid.
Reduction: It can be reduced to form trifluoromethylsulfinic acid.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylsulfinic acid, and various substituted derivatives .
Scientific Research Applications
Trifluoro(methanesulfinyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism by which trifluoro(methanesulfinyl)methane exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfinyl group also plays a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoro(methanesulfinyl)methane belongs to a broader class of fluorinated sulfinyl and sulfonyl compounds. Below is a detailed comparison with structurally or functionally related compounds:
Bis(trifluoromethyl)disulfide (C₂F₆S₂)
- Structure : Two trifluoromethyl groups connected by a disulfide bond (S–S).
- CAS : 372-64-5 .
- Properties : Higher molecular weight (202.13 g/mol ) compared to CF₃S(O)F. The disulfide bond confers redox reactivity, making it useful in radical reactions.
- Applications : Used as a fluorinating agent and in polymer chemistry .
Trimethylsilyl Trifluoromethanesulfonate (CF₃SO₃Si(CH₃)₃)
- Structure : A triflate group (SO₃CF₃) bonded to a trimethylsilyl group.
- CAS : 27607-77-8 .
- Properties : Acts as a strong Lewis acid catalyst. Unlike CF₃S(O)F, it is hygroscopic and widely used in organic synthesis for silylation and Friedel-Crafts reactions.
- Market Data : Global consumption is tracked due to its industrial relevance in pharmaceuticals and agrochemicals .
[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (C₈H₆ClF₃O₂S)
- Structure : A sulfonyl chloride (SO₂Cl) attached to a trifluoromethyl-substituted benzene ring.
- CAS : 156522-23-5 .
- Properties : Electrophilic reactivity enables sulfonamide formation. The aromatic ring enhances stability compared to aliphatic sulfonyl chlorides.
- Applications : Intermediate in drug synthesis, e.g., for benzimidazole derivatives .
Trifluoro(fluoromethoxy)methane (CF₃OCH₂F)
- Structure : A fluorinated ether with a trifluoromethyl and fluoromethoxy group.
- CAS : 2261-01-0 .
- Properties : Lower boiling point (29–32°C ) compared to CF₃S(O)F due to weaker intermolecular forces.
- Applications: Potential use as a refrigerant or solvent .
Data Tables
Table 1: Structural and Physical Properties
Research Findings
Triflates as Benzyne Precursors : 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is synthesized efficiently (66% yield) and serves as a precursor to o-benzyne, enabling aryne-mediated cycloadditions .
Catalytic Applications : Trimethylsilyl triflate is a key catalyst in benzimidazole synthesis, highlighting its role in green chemistry due to recyclability .
Sulfonyl Chlorides in Drug Synthesis : [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is used to prepare sulfonamide-based pharmaceuticals, emphasizing its electrophilic versatility .
Evaporation Enthalpy Studies : CF₃S(O)F exhibits well-characterized phase-change behavior, with evaporation enthalpy data critical for industrial process design .
Q & A
What are the recommended synthetic routes for Trifluoro(methanesulfinyl)methane, and how do reaction conditions influence yield?
Basic Research Question
this compound can be synthesized via nucleophilic substitution or oxidation reactions. A common approach involves reacting methyl triflate with sulfur nucleophiles under anhydrous conditions, as described in protocols for analogous sulfinyl compounds . Key factors affecting yield include:
- Temperature control : Reactions typically proceed at −78°C to 0°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reactivity .
- Catalyst use : Silver(I) fluoride or tert-butyl hypochlorite may accelerate sulfinyl group formation .
Data Contradiction Note : Discrepancies in yields (e.g., 60–90% in literature) often arise from trace moisture or impurities in reagents. Rigorous drying of solvents and reagents is critical .
How can researchers validate the structural integrity and purity of this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR spectroscopy : NMR is critical for confirming trifluoromethyl and sulfinyl group connectivity. A singlet near δ −70 ppm (CF) and a distinct sulfinyl proton signal are expected .
- Gas chromatography (GC) : Purity >95% is achievable, with retention times calibrated against known standards .
- Elemental analysis : Matches theoretical values for C (16.2%), F (38.4%), and S (21.6%) .
Advanced Tip : High-resolution mass spectrometry (HRMS) can resolve isotopic patterns for unambiguous identification .
What mechanistic role does this compound play in electrophilic trifluoromethylation reactions?
Advanced Research Question
The compound acts as a latent CF source via in situ generation of trifluoromethanesulfinyl radicals. Computational studies (DFT) suggest:
- Radical initiation : Light or thermal activation cleaves the S–O bond, releasing CF radicals .
- Solvent effects : Non-polar solvents (e.g., hexane) stabilize radicals, improving reaction efficiency .
Contradiction Alert : Conflicting reports on radical stability in polar solvents (e.g., DMSO) may stem from competing hydrogen-bonding interactions .
How do computational models predict the solvent compatibility of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., COSMO-RS) reveal:
- Solubility trends : Highest in fluorinated solvents (e.g., perfluorohexane) due to CF group affinity .
- Reactivity in water : Hydrolysis occurs via nucleophilic attack on sulfur, forming trifluoromethanesulfonic acid .
Methodological Insight : MD simulations show aggregation in aqueous systems, necessitating stabilizers (e.g., surfactants) for homogeneous reactions .
How should researchers address inconsistencies in reported electrochemical stability of this compound in lithium-ion batteries?
Data Contradiction Analysis
Discrepancies in oxidative stability (>4.5 V vs. Li/Li in some studies vs. <3.8 V in others) arise from:
- Electrode materials : Carbonaceous anodes may catalyze decomposition .
- Electrolyte composition : Additives like vinylene carbonate can passivate reactive surfaces .
Resolution Strategy : Use differential scanning calorimetry (DSC) to map decomposition pathways under simulated battery conditions .
What safety protocols are essential for high-temperature reactions involving this compound?
Basic Research Question
Critical precautions include:
- Ventilation : Use fume hoods to prevent inhalation of volatile degradation products (e.g., SO) .
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and face shields are mandatory .
- Thermal monitoring : Reactions above 80°C require explosion-proof equipment due to risk of exothermic decomposition .
Can this compound serve as a precursor for novel fluorinated polymers?
Advanced Research Question
Yes, its sulfinyl group enables polymerization via:
- Radical copolymerization : With tetrafluoroethylene to form sulfonated fluoropolymers .
- Coordination chemistry : Metal-mediated reactions (e.g., with Pd catalysts) yield conductive polymers for battery electrolytes .
Challenges : Controlling molecular weight distribution requires precise stoichiometry and initiator ratios .
How does isotopic labeling (e.g., 18O^{18}\text{O}18O) aid in studying the hydrolysis pathways of this compound?
Advanced Research Question
-labeling tracks oxygen migration during hydrolysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
